(3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
(3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro-substituted phenyl ring and a dihydroquinoline moiety connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylbenzaldehyde and 3,4-dihydroquinoline.
Condensation Reaction: The aldehyde group of 3-chloro-4-methylbenzaldehyde reacts with the amine group of 3,4-dihydroquinoline under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
(3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone: Unique due to the presence of both chloro-substituted phenyl and dihydroquinoline moieties.
(3-chloro-4-methylphenyl)(quinolin-1(2H)-yl)methanone: Lacks the dihydro component, leading to different chemical and biological properties.
(4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone: Absence of the chloro group affects its reactivity and applications.
Uniqueness
The combination of the chloro-substituted phenyl ring and the dihydroquinoline moiety in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-8-9-14(11-15(12)18)17(20)19-10-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLUFCHDNOBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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